3-Deazaneplanocin hydrochloride
Overview
Description
3-Deazaneplanocin hydrochloride is a synthetic analog of adenosine, known for its potent inhibitory effects on S-adenosylhomocysteine hydrolase and histone methyltransferase EZH2 . This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in oncology and virology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deazaneplanocin hydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Deazaneplanocin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the purine ring, altering its electronic properties.
Substitution: This reaction can occur at the amino group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Scientific Research Applications
3-Deazaneplanocin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 3-Deazaneplanocin hydrochloride involves the inhibition of S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine and subsequent inhibition of methyltransferases . This results in the depletion of EZH2 protein levels, affecting histone methylation and gene expression . The compound targets various molecular pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair .
Comparison with Similar Compounds
Similar Compounds
Neplanocin A: Another adenosine analog with similar inhibitory effects on S-adenosylhomocysteine hydrolase.
EPZ005687: A selective inhibitor of EZH2, used in cancer research.
GSK126: Another EZH2 inhibitor with potent anti-cancer activity.
Uniqueness
3-Deazaneplanocin hydrochloride is unique due to its dual inhibitory effects on both S-adenosylhomocysteine hydrolase and EZH2, making it a versatile tool in epigenetic research and a promising candidate for therapeutic development .
Biological Activity
3-Deazaneplanocin hydrochloride (DZNep) is a potent compound recognized for its biological activity, particularly as an inhibitor of the histone methyltransferase EZH2 and S-adenosylhomocysteine hydrolase (SAHH). This article delves into its mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and research findings.
DZNep functions primarily through the inhibition of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for histone methylation. By inhibiting EZH2, DZNep disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3) and histone H4 at lysine 20 (H4K20me3), leading to the reactivation of silenced genes involved in cell differentiation and apoptosis .
Induction of Apoptosis
DZNep has been shown to induce apoptosis selectively in cancer cells without affecting normal cells. This property makes it a promising candidate for cancer therapy. In various studies, DZNep treatment resulted in significant apoptosis in multiple cancer cell lines, including hepatocellular carcinoma (HCC) and chondrosarcoma .
Table 1: Summary of Apoptotic Effects Induced by DZNep
Cancer Type | Apoptosis Induction | Study Reference |
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Hepatocellular Carcinoma | High | |
Chondrosarcoma | Moderate | |
Acute Myeloid Leukemia | High |
Anti-inflammatory Properties
In addition to its apoptotic effects, DZNep has demonstrated anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and matrix metalloproteinases (MMPs) in stimulated chondrocytes. This suggests a potential role in treating inflammatory conditions like osteoarthritis .
Research Findings
Several studies have highlighted the diverse biological activities of DZNep:
- Hepatocellular Carcinoma : DZNep was found to impair growth and self-renewal capabilities of tumor-initiating cells in HCC models. It reduced the population of EpCAM(+) cells and enhanced the efficacy of traditional chemotherapeutics like 5-fluorouracil (5-FU) .
- Chondrosarcoma : Research indicated that DZNep significantly decreased EZH2 levels and induced apoptosis in chondrosarcoma cells, presenting an opportunity for new treatment strategies against this resistant tumor type .
- Erythroid Differentiation : In K562 cell lines, DZNep treatment resulted in erythroid differentiation, highlighting its role beyond just apoptosis induction and suggesting involvement in hematopoiesis .
Case Study 1: Treatment of HCC with DZNep
In a controlled study involving animal models, administration of DZNep alongside 5-FU showed enhanced tumor suppression compared to 5-FU alone. The combination therapy significantly reduced tumor volume and improved survival rates, indicating that DZNep could potentiate existing chemotherapy regimens .
Case Study 2: Chondrosarcoma Cell Lines
A study assessing the effects of DZNep on chondrosarcoma cell lines demonstrated that treatment led to a marked reduction in cell viability and migration capabilities. This effect was attributed to the downregulation of EZH2 and subsequent apoptosis induction .
Properties
IUPAC Name |
5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKMHKAFPRFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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